

Methodology for Assessing Brain Penetration of SRI-31142

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Compound of Interest

Compound Name: SRI-31142

Cat. No.: B610991

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Application Notes

SRI-31142 is a putative brain-penetrant allosteric inhibitor of the dopamine transporter (DAT)[1][2]. As an allosteric modulator, **SRI-31142** binds to a site on the DAT that is distinct from the dopamine binding site, altering the transporter's function[3][4][5]. Assessing the ability of **SRI-31142** to cross the blood-brain barrier (BBB) and reach its target in the central nervous system (CNS) is crucial for its development as a therapeutic agent. This document provides detailed protocols for key experiments to quantify the brain penetration of **SRI-31142**.

The primary methods covered are:

- **In Vivo Microdialysis:** To measure the unbound concentration of **SRI-31142** in the brain extracellular fluid (ECF), which represents the pharmacologically active fraction.
- **Brain Tissue Homogenate Analysis:** To determine the total concentration of **SRI-31142** in the brain.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** A highly sensitive and specific method for quantifying **SRI-31142** in biological samples.

These methods, when used in combination, provide a comprehensive profile of the brain penetration of **SRI-31142**, enabling the calculation of key parameters such as the unbound

brain-to-plasma concentration ratio ($K_{p,uu}$).

Quantitative Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the described experimental protocols.

Table 1: **SRI-31142** Concentrations in Plasma and Brain

Animal ID	Time (h)	Plasma Concentration (ng/mL)	Brain Homogenate Concentration (ng/g)	Brain ECF Concentration (ng/mL)
1	0.5	150.2	95.8	15.3
1	1	125.6	80.1	12.8
1	2	98.4	62.7	10.0
1	4	60.1	38.3	6.1
2	0.5	162.5	103.5	16.6
2	1	135.8	86.5	13.8
2	2	105.3	67.1	10.7
2	4	65.2	41.5	6.6

Table 2: Pharmacokinetic Parameters of **SRI-31142**

Parameter	Value	Units
Brain-to-Plasma Ratio (Total)	0.64	-
Unbound Brain-to-Plasma Ratio ($K_{p,uu}$)	0.11	-
Brain Tissue Binding (%)	84.0	%
Plasma Protein Binding (%)	90.0	%

Experimental Protocols

In Vivo Microdialysis

This protocol describes the procedure for implanting a microdialysis probe into a specific brain region of a rodent and collecting ECF samples for the analysis of **SRI-31142**.

Materials:

- **SRI-31142**
- Stereotaxic apparatus
- Microdialysis probes (e.g., 2 mm membrane)
- Syringe pump
- Artificial cerebrospinal fluid (aCSF)
- Anesthetic (e.g., isoflurane)
- Surgical tools
- Collection vials (e.g., polypropylene)
- LC-MS/MS system

Procedure:

- Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus.
- Surgical Implantation:
 - Expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum).
 - Slowly lower the microdialysis probe into the brain to the desired depth.
 - Secure the probe to the skull using dental cement.

- Probe Perfusion:
 - Connect the probe inlet to a syringe pump and the outlet to a collection vial.
 - Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 μ L/min).
 - Allow the system to equilibrate for at least 1-2 hours.
- Sample Collection:
 - Collect dialysate samples at predetermined time intervals (e.g., every 20-30 minutes) into collection vials.
 - Administer **SRI-31142** to the animal (e.g., via intravenous or intraperitoneal injection).
 - Continue collecting dialysate samples for the desired duration of the study.
 - Collect blood samples at corresponding time points.
- Sample Analysis:
 - Analyze the dialysate and plasma samples for **SRI-31142** concentration using a validated LC-MS/MS method.

Brain Tissue Homogenate Analysis

This protocol outlines the steps for collecting brain tissue, homogenizing it, and extracting **SRI-31142** for quantification.

Materials:

- **SRI-31142**
- Rodent brain tissue
- Homogenizer (e.g., bead beater or ultrasonic)
- Homogenization buffer (e.g., phosphate-buffered saline)

- Protein precipitation solvent (e.g., acetonitrile with internal standard)
- Centrifuge
- Collection tubes
- LC-MS/MS system

Procedure:

- Tissue Collection:
 - Euthanize the animal at a specific time point after **SRI-31142** administration.
 - Perfuse the brain with ice-cold saline to remove blood.
 - Rapidly dissect the brain and isolate the region of interest.
 - Weigh the tissue sample.
- Homogenization:
 - Place the tissue sample in a tube with a known volume of homogenization buffer.
 - Homogenize the tissue until a uniform consistency is achieved.
- Protein Precipitation and Extraction:
 - Add a known volume of protein precipitation solvent to the homogenate.
 - Vortex the mixture thoroughly.
 - Centrifuge the sample at high speed to pellet the precipitated proteins.
- Sample Analysis:
 - Collect the supernatant, which contains the extracted **SRI-31142**.

- Analyze the supernatant for **SRI-31142** concentration using a validated LC-MS/MS method.

LC-MS/MS Analysis

This protocol provides a general framework for the quantification of **SRI-31142** in biological matrices. Method development and validation are critical for accurate results.

Materials:

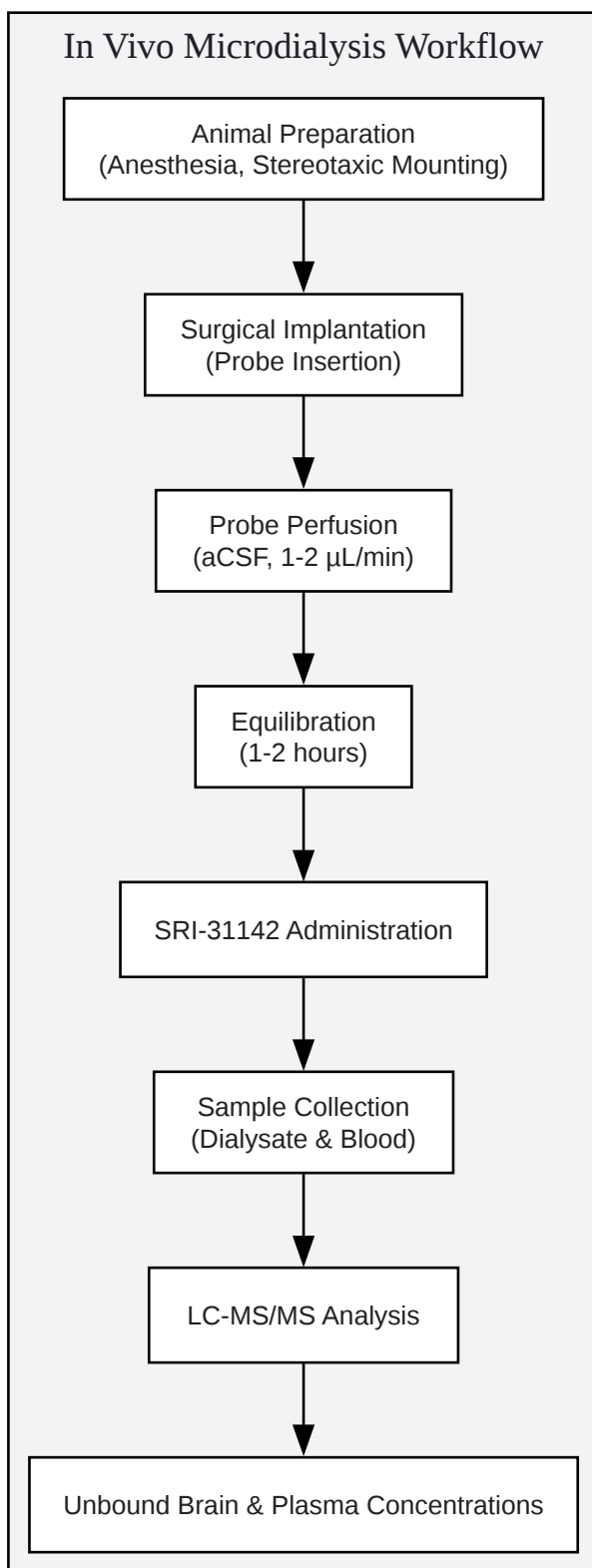
- LC-MS/MS system (e.g., triple quadrupole)
- Analytical column (e.g., C18)
- Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
- **SRI-31142** analytical standard
- Internal standard (a structurally similar compound)

Procedure:

- Method Development:
 - Optimize the mass spectrometry parameters for **SRI-31142** and the internal standard (e.g., parent and product ions for multiple reaction monitoring).
 - Develop a chromatographic method to achieve good separation and peak shape.
- Calibration Curve and Quality Controls:
 - Prepare a series of calibration standards and quality control samples by spiking known concentrations of **SRI-31142** into the appropriate blank matrix (e.g., plasma, dialysate, or brain homogenate).
- Sample Analysis:
 - Inject the prepared samples, calibration standards, and quality controls onto the LC-MS/MS system.

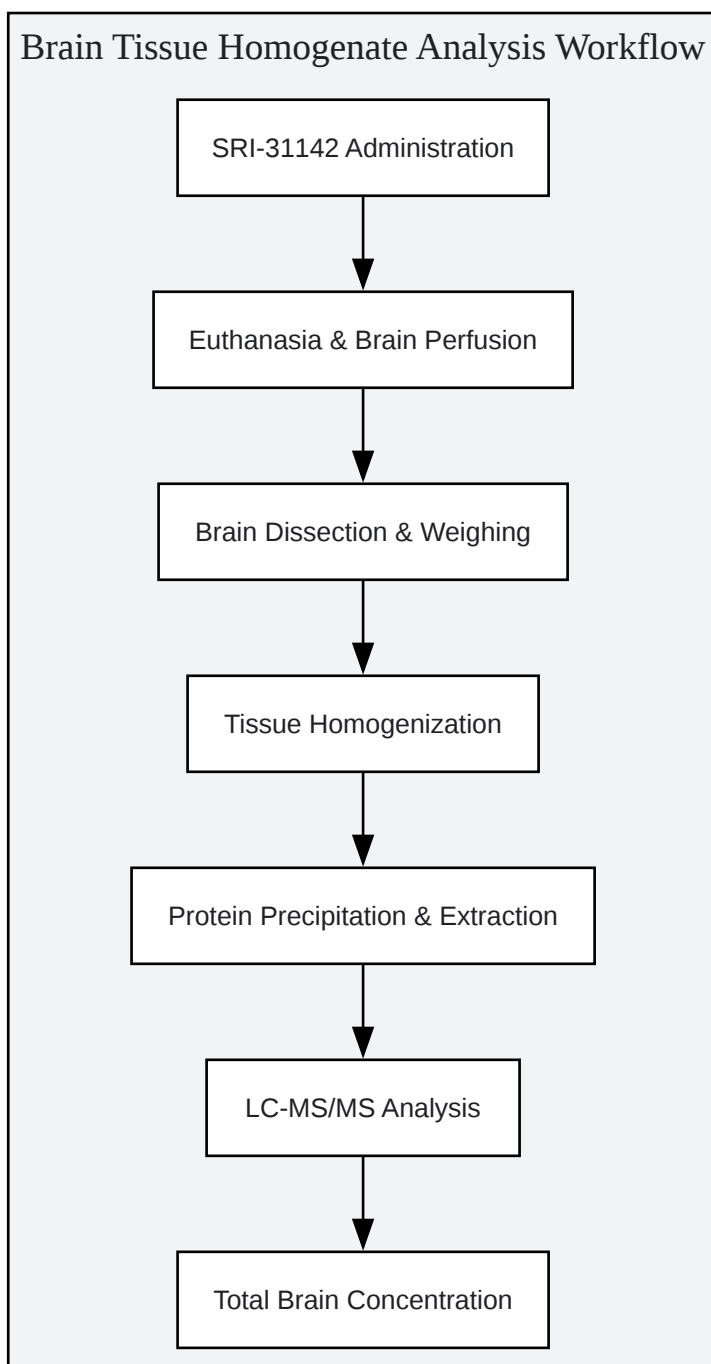
- Data Processing:
 - Integrate the peak areas for **SRI-31142** and the internal standard.
 - Generate a calibration curve by plotting the peak area ratio (**SRI-31142**/internal standard) against the concentration.
 - Calculate the concentration of **SRI-31142** in the unknown samples using the regression equation from the calibration curve.

Visualizations



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Experimental workflow for in vivo microdialysis.



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Workflow for brain tissue homogenate analysis.
Signaling pathway of **SRI-31142** action.

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